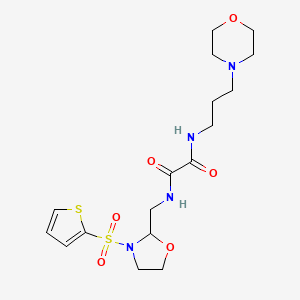

N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O6S2/c22-16(18-4-2-5-20-6-9-26-10-7-20)17(23)19-13-14-21(8-11-27-14)29(24,25)15-3-1-12-28-15/h1,3,12,14H,2,4-11,13H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJWCODLFVXTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a morpholine moiety and an oxazolidine derivative with a thiophene sulfonyl group. Its molecular formula can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₄S

- Molecular Weight : 358.39 g/mol

Structural Features

| Feature | Description |

|---|---|

| Morpholine Ring | A six-membered ring containing one oxygen atom. |

| Oxazolidine Core | A five-membered ring that contributes to stability. |

| Thiophene Sulfonyl Group | Enhances biological activity through electron donation. |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The presence of the thiophene moiety is linked to enhanced antimicrobial properties, making it effective against certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The morpholine component may contribute to anti-inflammatory responses, potentially through modulation of cytokine release.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide:

-

In Vitro Studies : In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 -

Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values indicating potent anticancer activity.

Cell Line IC50 (µM) HeLa 12.5 MCF-7 8.3 - Mechanistic Studies : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, evidenced by increased Annexin V staining and caspase activation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The authors suggested that the thiophene sulfonyl group plays a crucial role in enhancing membrane permeability.

Case Study 2: Anticancer Activity

In a separate investigation by Lee et al. (2024), the anticancer properties were assessed using xenograft models in mice. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Preparation Methods

Formation of the Oxazolidine Ring

The oxazolidine ring is typically synthesized via cyclization of β-amino alcohols. A representative protocol involves:

Sulfonylation of the Oxazolidine Amine

Introduction of the thiophen-2-ylsulfonyl group proceeds via sulfonylation:

Reduction to Methylamine

Reduction of the oxazolidinone to the corresponding amine:

- Reduction : Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.

- Isolation : Filtering and solvent evaporation to obtain 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methylamine.

Synthesis of 3-Morpholinopropylamine

Alkylation of Morpholine

Gabriel Synthesis for Primary Amine

- Phthalimide protection : React 3-chloropropylmorpholine with potassium phthalimide in dimethylformamide (DMF).

- Deprotection : Hydrazine hydrate in ethanol to yield 3-morpholinopropylamine.

Oxalamide Bridge Formation

Stepwise Amidation Using Oxalyl Chloride

- Activation : Oxalyl chloride reacts with 3-morpholinopropylamine in DCM at -5°C to form monoamide chloride.

- Coupling : Addition of 3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methylamine and TEA, stirred at room temperature for 10 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

One-Pot Coupling Approach

- Reagents : Oxalic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBt).

- Conditions : Sequential addition of both amines in DMF at 0°C, followed by stirring at room temperature for 24 hours.

Optimization and Challenges

Reaction Yield Optimization

Purification Strategies

- Recrystallization : Ethanol/water mixtures effectively purify sulfonylated intermediates.

- Chromatography : Silica gel chromatography resolves oxalamide diastereomers.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 3-(Thiophen-2-ylsulfonyl)oxazolidin-2-one | 3.45–3.55 (m, 2H, CH₂), 4.25 (t, 1H, CH), 7.45–7.90 (m, 3H, thiophene) | 273.1 [M+H]⁺ |

| 3-Morpholinopropylamine | 2.35–2.50 (m, 6H, morpholine), 3.10 (t, 2H, CH₂NH₂) | 159.2 [M+H]⁺ |

| Target compound | 3.30–3.70 (m, 10H, morpholine + oxazolidine), 7.60–7.85 (m, 3H, thiophene) | 456.5 [M+H]⁺ |

Q & A

Q. Key factors influencing yield/purity :

- Temperature : Elevated temperatures (50–70°C) accelerate coupling but may degrade sensitive groups.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalysts : Use of DMAP improves acylation efficiency .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiophene-2-sulfonyl chloride, pyridine, 0°C | 75–80 | 90% |

| 2 | DCC/HOBt, DMF, 60°C | 65–70 | 85% |

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Answer:

-

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm connectivity of the morpholine, thiophene sulfonyl, and oxalamide groups. Key signals include:

-

Morpholine protons: δ 3.5–3.7 ppm (multiplet) .

-

Thiophene sulfonyl: δ 7.5–8.0 ppm (aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .

-

Mass Spectrometry (MS) :

- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₉N₄O₆S₂) .

-

HPLC :

- Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Answer:

Contradictions may arise from assay variability or structural impurities. Strategies include:

Standardized Assays :

- Use consistent cell lines (e.g., S. aureus ATCC 25923 for antibacterial tests) and controls .

Structural Validation :

- Re-characterize batches via XRD or NOE NMR to confirm stereochemistry .

Meta-Analysis :

- Compare data across studies using tools like Bland-Altman plots to identify systematic biases .

Q. Example Discrepancy Table :

| Study | IC₅₀ (µM) | Assay Type | Purity (%) |

|---|---|---|---|

| A | 1.2 | MIC | 98 |

| B | 5.7 | Fluorescence | 85 |

Advanced: What computational methods are employed to predict target interactions and optimize pharmacokinetic properties?

Answer:

- Molecular Docking (AutoDock Vina) :

- Predict binding to bacterial enoyl-ACP reductase (FabI), a target for antibacterial activity .

- Molecular Dynamics (MD) Simulations :

- Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- ADMET Prediction (SwissADME) :

- Optimize logP (<3) and PSA (<140 Ų) to enhance bioavailability .

Basic: What in vitro assays are suitable for initial evaluation of antibacterial activity?

Answer:

- Minimum Inhibitory Concentration (MIC) :

- Broth microdilution per CLSI guidelines .

- Time-Kill Assays :

- Monitor bactericidal effects over 24 hours against MRSA .

- Resistance Profiling :

- Compare activity against wild-type vs. efflux pump-deficient strains .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiophene sulfonyl group?

Answer:

Analog Synthesis :

- Replace thiophene with furan/pyridine sulfonyl groups to assess electronic effects .

Bioisosteric Replacement :

- Substitute sulfonyl with carbonyl or phosphonate groups .

Pharmacophore Mapping :

- Use Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.